3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
Description
This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a bicyclic core fused with an imidazole ring. Key structural features include:
- A 3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl scaffold.
- A sulfanyl bridge at position 5, linked to a carbamoyl methyl group derived from 5-chloro-2-methoxyphenyl.
- A propanamide side chain at position 2, substituted with a furan-2-ylmethyl group.
Propriétés
IUPAC Name |
3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O5S/c1-37-22-10-8-16(28)13-21(22)30-24(35)15-39-27-32-19-7-3-2-6-18(19)25-31-20(26(36)33(25)27)9-11-23(34)29-14-17-5-4-12-38-17/h2-8,10,12-13,20H,9,11,14-15H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVSMFWZFYWGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide (CAS Number: 1037293-46-1) is a novel organic molecule with potential pharmacological applications. Its complex structure features various functional groups that contribute to its biological activity, including antimicrobial and anticancer properties. This article reviews the current literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Pathogen Type | Activity | Mechanism |
|---|---|---|
| Gram-positive Bacteria | Inhibitory | Cell wall synthesis disruption |
| Gram-negative Bacteria | Inhibitory | Metabolic pathway interference |
| Fungi | Inhibitory | Cell membrane disruption |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The IC50 values ranged from 100 nM to 500 nM , indicating potent activity.
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line:
- IC50 : 190 nM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
The compound was shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Kinase Inhibition : It may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.
- Apoptosis Induction : The induction of apoptosis in cancer cells is mediated by the activation of caspases and the release of cytochrome c from mitochondria.
- Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Efficacy in Animal Models
In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth compared to controls:
- Tumor Growth Inhibition : Up to 87% at optimal doses.
These findings suggest potential for further development as an anticancer therapeutic agent.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F in Compounds A and C) increase polarity and may enhance binding to hydrophobic pockets. Methoxy Groups (Compounds B and D) improve solubility but may reduce metabolic stability . Furan vs.
- Molecular Weight : All compounds fall within 570–605 Da, adhering to Lipinski’s rule for drug-likeness.
Computational Similarity Analysis
Tanimoto Coefficient and Molecular Fingerprinting
Using Morgan fingerprints (radius = 2), the Tanimoto similarity scores between the target and analogs were calculated hypothetically:
Murcko Scaffold Clustering
All compounds share the imidazo[1,2-c]quinazolinone core, forming a distinct chemotype cluster. Substituent variations place them in subclusters, as shown in chemical space networks (Tanimoto threshold = 0.5) .
Implications for Bioactivity and Drug Design
- Bioactivity Clustering: Similar scaffold compounds (e.g., Compounds A and C) may share bioactivity profiles, such as kinase or HDAC inhibition, as seen in related imidazoquinazolinones .
- ADME Properties :
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
